molecular formula C19H41NO B14469400 1-(Hexadecylamino)propan-2-ol CAS No. 72648-61-4

1-(Hexadecylamino)propan-2-ol

Cat. No.: B14469400
CAS No.: 72648-61-4
M. Wt: 299.5 g/mol
InChI Key: PJJWFLQTCVHCIU-UHFFFAOYSA-N
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Description

1-(Hexadecylamino)propan-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propane chain, with a hexadecylamino group (-NH-C16H33) attached to the first carbon. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexadecylamino)propan-2-ol can be synthesized through the reaction of hexadecylamine with epichlorohydrin, followed by hydrolysis. The reaction typically involves:

    Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.

    Step 2: Hydrolysis of the resulting intermediate to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(Hexadecylamino)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery and formulation.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 1-(Hexadecylamino)propan-2-ol involves its surfactant properties, which allow it to interact with lipid membranes and alter their structure and function. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.

Comparison with Similar Compounds

    1-(Octadecylamino)propan-2-ol: Similar structure with an octadecyl group instead of a hexadecyl group.

    1-(Dodecylamino)propan-2-ol: Contains a dodecyl group instead of a hexadecyl group.

    1-(Hexadecylamino)ethanol: Similar structure but with an ethanol backbone instead of propanol.

Uniqueness: 1-(Hexadecylamino)propan-2-ol is unique due to its specific chain length and the presence of both an amino and hydroxyl group, which confer distinct surfactant properties. Its ability to interact with lipid membranes and enhance drug delivery makes it particularly valuable in pharmaceutical applications.

Properties

CAS No.

72648-61-4

Molecular Formula

C19H41NO

Molecular Weight

299.5 g/mol

IUPAC Name

1-(hexadecylamino)propan-2-ol

InChI

InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19(2)21/h19-21H,3-18H2,1-2H3

InChI Key

PJJWFLQTCVHCIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCC(C)O

Origin of Product

United States

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